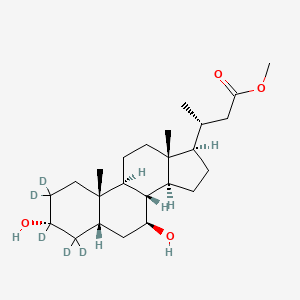
24-Nor Ursodeoxycholic Acid-d5 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is a deuterated derivative of 24-Nor Ursodeoxycholic Acid Methyl Ester. It is a stable isotope-labeled compound used primarily in pharmaceutical and biochemical research. The compound has the molecular formula C24H35D5O4 and a molecular weight of 397.6 .
Métodos De Preparación
The synthesis of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 involves multiple steps, starting from the precursor 24-Nor Ursodeoxycholic Acid. The deuterium atoms are introduced through specific chemical reactions to replace hydrogen atoms. The synthetic route typically involves:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents.
Esterification: Formation of the methyl ester by reacting with methanol under acidic conditions.
Industrial production methods are similar but scaled up to meet the demand for research and pharmaceutical applications. The process involves stringent quality control to ensure the purity and isotopic labeling of the final product.
Análisis De Reacciones Químicas
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is used in various scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in drug development and toxicology studies.
Biochemical Research: Employed in studies involving bile acid metabolism and liver function.
Medical Research: Investigated for its potential therapeutic effects in liver diseases and other metabolic disorders.
The compound’s stable isotope labeling makes it valuable in mass spectrometry and other analytical techniques to trace metabolic pathways and study drug interactions.
Mecanismo De Acción
The mechanism of action of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterated compound mimics the behavior of its non-deuterated counterpart but allows for more precise tracking in metabolic studies. It targets specific molecular pathways involved in bile acid synthesis, conjugation, and enterohepatic circulation .
Comparación Con Compuestos Similares
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is compared with other bile acid derivatives such as:
Ursodeoxycholic Acid: Used in the treatment of primary biliary cirrhosis and gallstone dissolution.
Chenodeoxycholic Acid: Another bile acid used in the treatment of gallstones.
Deoxycholic Acid: Used in cosmetic treatments to reduce submental fat.
The uniqueness of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 lies in its deuterium labeling, which provides advantages in analytical precision and metabolic studies. The deuterated form is superior in tracing and studying metabolic pathways compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C24H40O4 |
|---|---|
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
methyl (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoate |
InChI |
InChI=1S/C24H40O4/c1-14(11-21(27)28-4)17-5-6-18-22-19(8-10-24(17,18)3)23(2)9-7-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i7D2,12D2,16D |
Clave InChI |
WTAVEKBGEXLMTO-PUOIMXSXSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)OC)C)C)([2H])[2H])O |
SMILES canónico |
CC(CC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


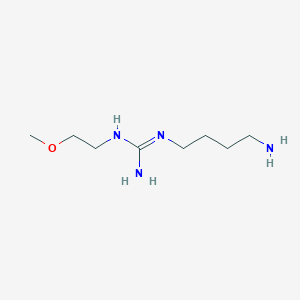
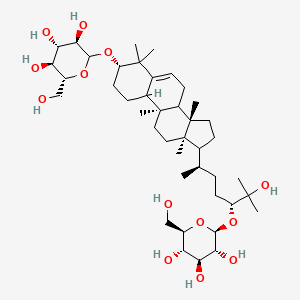
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

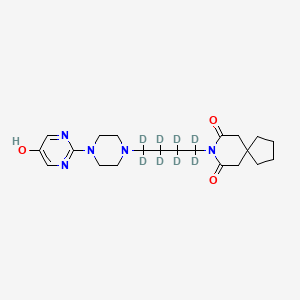
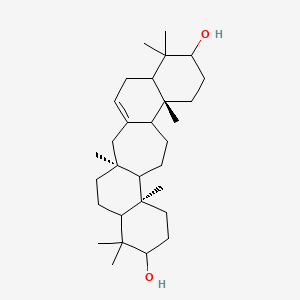
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)

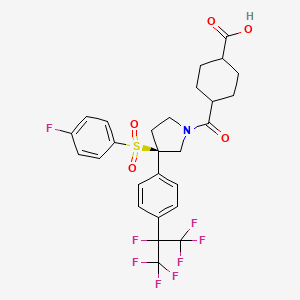
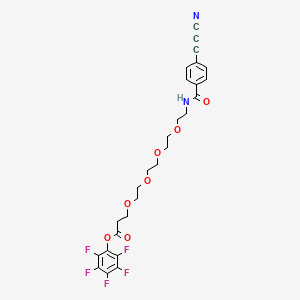
![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)
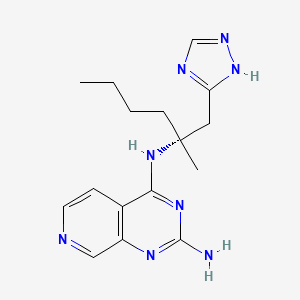
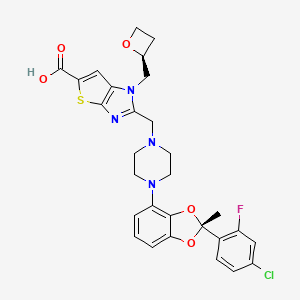
![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)
